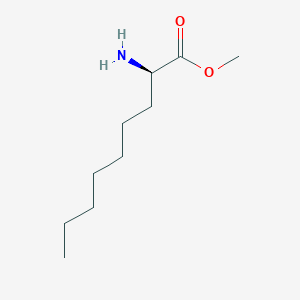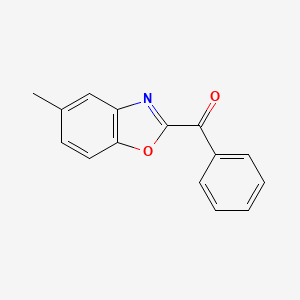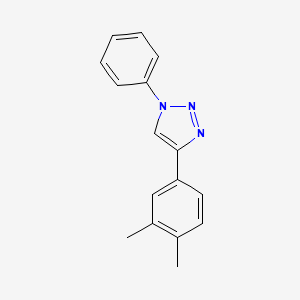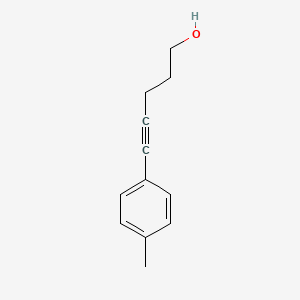
4-Amino-5-methylhepta-5,6-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-5-methylhepta-5,6-dienoic acid is an organic compound with the molecular formula C8H13NO2 It is characterized by the presence of an amino group, a methyl group, and a hepta-dienoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-methylhepta-5,6-dienoic acid can be achieved through several synthetic routes. One common method involves the reaction of appropriate starting materials under controlled conditions to introduce the amino and methyl groups onto the hepta-dienoic acid backbone. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-methylhepta-5,6-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into saturated analogs.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include oxo derivatives, saturated analogs, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Amino-5-methylhepta-5,6-dienoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-amino-5-methylhepta-5,6-dienoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amino acids with hepta-dienoic acid structures, such as 4-amino-hepta-5,6-dienoic acid and 4-amino-5-methylhexa-5,6-dienoic acid .
Uniqueness
4-Amino-5-methylhepta-5,6-dienoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
89017-60-7 |
|---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
InChI |
InChI=1S/C8H13NO2/c1-3-6(2)7(9)4-5-8(10)11/h7H,1,4-5,9H2,2H3,(H,10,11) |
InChI Key |
JHGBTLOBGZXLOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C=C)C(CCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


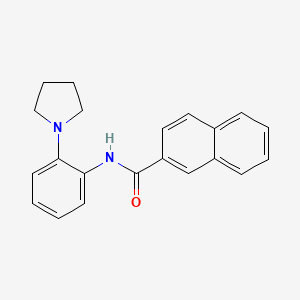
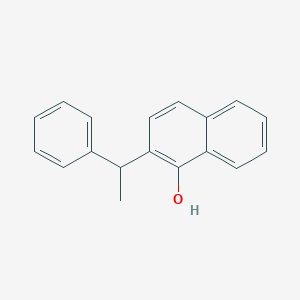
![N-Methyl-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-amine](/img/structure/B14136176.png)

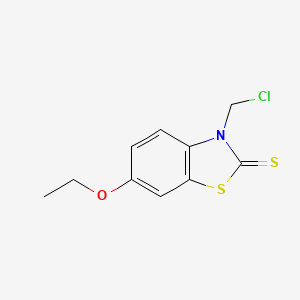
![3-Chloro-4-[methyl(2-methylphenyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B14136201.png)
